1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline ring fused with an imidazole ring, making it a subject of interest for chemists and biochemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives.
Scientific Research Applications
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid
- 1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidin-3-amine
Uniqueness
1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinazoline and imidazole ring system makes it particularly interesting for research in various scientific fields.
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c1-8-15-10-5-3-2-4-9(10)12(16-8)17-6-11(13(18)19)14-7-17/h6-7H,2-5H2,1H3,(H,18,19) |
InChI Key |
FMZFCCMKISTDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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